tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is an organic compound with the molecular formula C17H26BNO4. This compound is known for its unique structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of 3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to remove the carbamate protecting group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Deprotected amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs.
Medicine: Investigated for its potential use in cancer therapy due to its boronate ester group.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its interaction with biological molecules through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Uniqueness
Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-12-9-10-13(14(11-12)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDFUAVQCGKNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262433-29-4 |
Source
|
Record name | tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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